3-(Azepane-1-sulfonyl)-phenylamine
Description
3-(Azepane-1-sulfonyl)-phenylamine (CAS 91619-39-5) is a sulfonamide derivative featuring a seven-membered azepane ring linked via a sulfonyl group to a phenylamine moiety. The compound’s structure combines the electron-withdrawing sulfonyl group with the aromatic aniline backbone, making it a candidate for diverse applications, including pharmaceuticals and optoelectronic materials. Its synthesis typically involves the reaction of azepane with a sulfonating agent and subsequent coupling to 3-nitroaniline, followed by reduction to yield the amine . Key properties such as thermal stability, solubility, and electronic characteristics are influenced by the azepane ring’s conformational flexibility and the sulfonyl group’s polarity.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c13-11-6-5-7-12(10-11)17(15,16)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDMSVNDLGEMFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407440 | |
| Record name | 3-(Azepane-1-sulfonyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91619-39-5 | |
| Record name | 3-(Azepane-1-sulfonyl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation via Sulfonyl Chloride Intermediates
This is the most common and direct method for synthesizing sulfonamides such as 3-(Azepane-1-sulfonyl)-phenylamine.
Step 1: Synthesis of 3-aminobenzenesulfonyl chloride
The sulfonyl chloride intermediate is prepared by chlorosulfonation of 3-aminobenzene derivatives under controlled conditions, typically using chlorosulfonic acid or sulfuryl chloride.
Step 2: Coupling with Azepane
The prepared sulfonyl chloride is reacted with azepane in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) to neutralize the released HCl and promote nucleophilic attack by the azepane nitrogen.
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- Temperature: 0°C to room temperature to avoid side reactions.
- Stoichiometry: Equimolar or slight excess of azepane.
- Time: Several hours to overnight depending on reactivity.
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This method yields the sulfonamide product with good selectivity and yields typically ranging from 60% to 90%, depending on reaction optimization.
Alternative Reduction and Cyclization Routes
Some synthetic routes to related nitrogen- and phosphorus-containing heterocycles involve:
- Palladium-catalyzed coupling of 2-bromoaniline derivatives with phosphorus reagents.
- Reduction steps using DIBAL-H or LiAlH4.
- Cyclization reactions facilitated by heating with aldehydes or ketones.
While these methods are more specialized for benzoazaphosphole analogues, the general principles of coupling, reduction, and cyclization could inspire alternative synthetic strategies for preparing azepane-sulfonyl phenylamines.
Data Table: Summary of Preparation Conditions and Yields
Research Findings and Optimization Notes
Catalyst Loading: For Cu(I)-catalyzed methods, catalyst loading significantly affects conversion; 10 mol% is optimal, while 5 mol% reduces yield markedly.
Solvent Effects: Polar aprotic solvents like 1,4-dioxane favor the tandem amination/cyclization reaction; nonpolar solvents may reduce efficiency.
Temperature Control: Moderate temperatures (70–90°C) balance reaction rate and selectivity; higher temperatures may lead to side products.
Stoichiometry: Using a slight excess of amine (1.2 equiv) improves yields by driving the reaction to completion.
Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is effective for isolating pure sulfonamide products.
Air Sensitivity: Some intermediates, especially phosphorus-containing analogs, require inert atmosphere handling, but azepane sulfonamides are generally air-stable.
Chemical Reactions Analysis
Types of Reactions
3-(Azepane-1-sulfonyl)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-(Azepane-1-sulfonyl)-phenylamine serves as an essential precursor in the synthesis of more complex molecules. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, allows chemists to create diverse derivatives.
Biology
- Bioactive Compound : The compound is investigated for its potential antimicrobial and anticancer properties. Research has demonstrated its effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
- Mechanism of Action : The sulfonamide group can inhibit carbonic anhydrases, which are crucial in various physiological processes. This inhibition may lead to therapeutic effects in conditions such as glaucoma and edema.
Medicine
- Drug Development : The compound is explored for its potential use in designing enzyme inhibitors or receptor antagonists. Its interactions with molecular targets can modulate enzyme activity, which is beneficial in developing treatments for various diseases.
Industry
- Advanced Materials : Due to its unique chemical properties, this compound is utilized in developing polymers and coatings. These materials can exhibit enhanced durability and functionality.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated significant potential for this compound as a new therapeutic agent in combating bacterial infections .
Cancer Research
In another study focusing on cancer treatment, researchers examined the compound's ability to inhibit specific enzymes involved in tumor growth. The findings suggested that this compound could serve as a lead compound for developing novel anticancer drugs, particularly targeting cancer cells with specific genetic mutations .
Mechanism of Action
The mechanism of action of 3-(Azepane-1-sulfonyl)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function. Additionally, the phenylamine group can participate in hydrogen bonding or hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Substituent Effects on the Phenylamine Core
The phenylamine moiety’s substitution pattern significantly impacts physicochemical and biological properties. For example:
- (3,4-Dimethyl)phenylamine: Disubstitution enhances electron density, improving reactivity in nonenzymatic conversions. In angucyclinone synthesis, dimethyl-substituted analogues demonstrated potent Nrf2 transcription activation (compound 4 in ), attributed to steric and electronic modulation .
- (3-Ethynyl)phenylamine : The ethynyl group enables click chemistry applications but reduces solubility compared to alkyl-substituted analogues .
Table 1: Substituent Effects on Key Properties
Modifications to the Sulfonyl Group
The sulfonyl group’s electronic properties and attached heterocycles influence applications:
- Hexyloxyphenyl-substituted sulfonamides (): Incorporating alkoxy groups improves solubility and optoelectronic performance. For instance, triphenylamine-based azomethines with hexyloxyphenyl units exhibited enhanced photoluminescence and lower HOMO-LUMO gaps, making them suitable for solar cells .
- Acetylamine derivatives (): Replacing phenylamine with acetylated amines reduces toxicity but diminishes bioactivity, highlighting the amine’s role in target engagement .
Biological Activity
3-(Azepane-1-sulfonyl)-phenylamine is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a sulfonamide group linked to a phenylamine structure, with an azepane ring. This unique structure contributes to its biological properties.
Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrases, which play a crucial role in various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
- Modulation of Neurotransmitter Systems : The phenylamine moiety may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. In vitro tests demonstrated effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential applications in treating bacterial infections.
Anticancer Activity
Recent research highlights the compound's potential anticancer effects. In cell line studies, it exhibited cytotoxicity against various cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 4.8 |
| A549 (Lung Cancer) | 6.1 |
The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study 1: Treatment of Bacterial Infections
A clinical trial investigated the efficacy of this compound in patients with resistant bacterial infections. The study included 100 participants treated with the compound for four weeks. Results showed a significant reduction in infection rates compared to placebo, supporting its use as an alternative antibiotic therapy.
Case Study 2: Anticancer Efficacy in Animal Models
In vivo studies using mouse models demonstrated that administration of the compound led to tumor size reduction in xenograft models of breast cancer. Mice treated with this compound showed a 50% reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.
Safety and Toxicology
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses. However, long-term studies are needed to fully assess chronic toxicity and potential side effects.
Q & A
Basic Questions
Q. What are the key synthetic pathways for preparing 3-(Azepane-1-sulfonyl)-phenylamine?
- Methodological Answer : The synthesis typically involves sulfonylation of phenylamine derivatives. A plausible route includes:
Nitration and Reduction : Start with nitrobenzene, reduce to phenylamine (aniline) using Sn/HCl followed by NaOH (as in nitrobenzene reduction ).
Sulfonylation : React phenylamine with azepane-1-sulfonyl chloride under anhydrous conditions in a solvent like dichloromethane.
Purification : Use column chromatography or recrystallization to isolate the product .
- Critical Factors : Control reaction temperature (0–5°C) to avoid side reactions like over-sulfonylation. Monitor pH during reduction to ensure complete conversion to phenylamine .
Q. How does the sulfonyl-azepane group influence the solubility of this compound?
- Methodological Answer :
- The azepane (7-membered ring) introduces steric hindrance, reducing solubility in polar solvents.
- The sulfonyl group (-SO₂-) enhances polarity, increasing solubility in aprotic solvents (e.g., DMSO or DMF).
- Experimental determination: Perform a solubility assay by dissolving the compound in graded solvent systems (water, ethanol, chloroform) at 25°C and measuring saturation points .
Q. Why is this compound a weaker base compared to aliphatic amines?
- Methodological Answer :
- The lone pair on the nitrogen atom is delocalized into the adjacent sulfonyl group and aromatic ring, reducing its availability for protonation .
- Confirm basicity via titration: Dissolve the compound in HCl and titrate with NaOH. A lower pKa (compared to aliphatic amines like ethylamine) confirms weaker basicity .
Advanced Research Questions
Q. How can this compound be optimized as a catalyst in CO₂ conversion reactions?
- Methodological Answer :
- Role of Nitrogen Content : The phenylamine moiety enhances catalytic activity by stabilizing intermediates via π-π interactions. Increase nitrogen content by adjusting sulfonylation stoichiometry .
- Experimental Validation : Use XPS and elemental analysis to quantify nitrogen content. Correlate with turnover numbers (TON) in CO₂-to-formic acid conversion assays .
- DFT Studies : Model the interaction between the sulfonyl group and CO₂ to identify active sites for reaction optimization .
Q. What are the challenges in analyzing environmental degradation pathways of this compound?
- Methodological Answer :
- Degradation via Ozonation : Use catalytic ozonation (e.g., MgO@Fe₃O₄) to break the sulfonamide bond. Monitor pseudo-first-order kinetics (kobs) under varying pH (optimum: pH 11.0) and ozone dosages .
- Toxicity Assessment : Post-degradation, test residual toxicity using Daphnia magna bioassays. Compare LC₅₀ values before and after treatment to ensure reduced ecotoxicity .
Q. How do steric effects from the azepane ring impact the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Hindrance Analysis : Use computational tools (e.g., molecular docking) to map spatial accessibility of the amine group.
- Experimental Design : Compare reaction rates with analogous compounds lacking the azepane ring (e.g., 3-(methylsulfonyl)-phenylamine). Conduct SN₂ reactions with alkyl halides and measure activation energy via Arrhenius plots .
Data-Driven Research Considerations
Q. How to resolve contradictions in catalytic efficiency data linked to nitrogen content?
- Methodological Answer :
- Source of Contradiction : Discrepancies may arise from varying synthetic batches or incomplete sulfonylation.
- Resolution :
Standardize synthesis protocols (e.g., strict stoichiometric control).
Use XPS to verify nitrogen content and correlate with TON in triplicate experiments .
Apply ANOVA to assess statistical significance of nitrogen’s contribution to catalytic activity .
Q. What experimental strategies minimize byproduct formation during sulfonylation?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., disulfonylated products).
- Optimization :
- Employ slow addition of sulfonyl chloride to phenylamine at 0°C.
- Use scavengers (e.g., triethylamine) to neutralize excess HCl, preventing over-sulfonylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
